Mésylate d'AST2818

Vue d'ensemble

Description

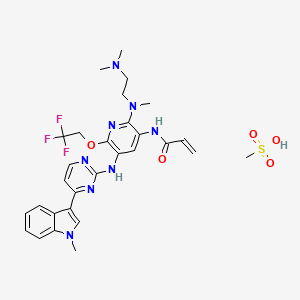

AST2818 mesylate, also known as Alflutinib, is a third-generation EGFR-TKI . It is designed to inhibit EGFR active mutations as well as the T790M acquired resistant mutation .

Synthesis Analysis

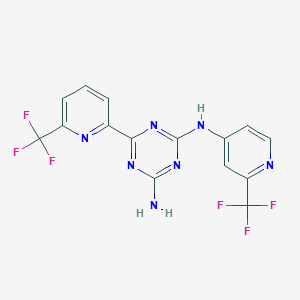

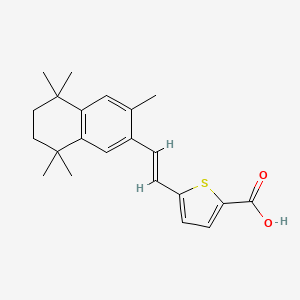

AST2818 is a trifluoroethoxypyridine-based irreversible EGFR-TKI selective for EGFR-sensitizing and resistant mutations (e.g., G719X, exon 19 deletion, L858R, L861Q, and T790M) while sparing wild-type EGFR .Molecular Structure Analysis

The molecular formula of AST2818 mesylate is C29H35F3N8O5S .Chemical Reactions Analysis

AST2818 is primarily metabolized by CYP3A4 . It exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .Physical And Chemical Properties Analysis

The molecular weight of AST2818 mesylate is 664.71 .Applications De Recherche Scientifique

Traitement du cancer du poumon non à petites cellules (CPNPC)

L'alflutinib (AST2818) a été utilisé dans le traitement de patients atteints de CPNPC avancé avec une mutation EGFR T790M {svg_1}. Il s'agit d'un inhibiteur de l'EGFR de troisième génération sélectif pour les mutations d'activation et de résistance de l'EGFR {svg_2}.

Inhibition des mutations sensibles à l'EGFR

L'alflutinib est un inhibiteur de troisième génération du récepteur du facteur de croissance épidermique (EGFR) qui inhibe à la fois les mutations sensibles à l'EGFR {svg_3}.

Inhibition des mutations T790M

En plus des mutations sensibles à l'EGFR, l'alflutinib inhibe également les mutations T790M {svg_4}.

Étude de la pharmacocinétique

La pharmacocinétique de l'alflutinib a été étudiée de manière approfondie. Il a été constaté qu'après plusieurs doses, l'alflutinib présente une pharmacocinétique non linéaire et affiche une augmentation de la clairance apparente qui dépend du temps et de la dose {svg_5}.

Étude du métabolisme

L'alflutinib est principalement métabolisé par le CYP3A4, qui pourrait catalyser la formation d'AST5902 {svg_6}.

Étude de l'induction enzymatique

L'alflutinib n'inhibe pas les isoenzymes du CYP dans les microsomes de foie humain, mais pourrait induire le CYP3A4 dans les hépatocytes humains {svg_7}. Le potentiel d'induction de l'alflutinib s'est avéré comparable à celui de la rifampicine {svg_8}.

Étude des interactions médicamenteuses

Étant donné que l'alflutinib est un substrat du CYP3A4 et un inducteur puissant du CYP3A4, des interactions médicamenteuses sont attendues pendant le traitement par l'alflutinib {svg_9}.

Étude des métabolites

Les métabolites de l'alflutinib, tels que l'AST5902, ont également été étudiés. L'AST5902 a présenté un potentiel d'induction du CYP3A4 beaucoup plus faible que l'alflutinib {svg_10}.

Mécanisme D'action

Target of Action

AST2818 mesylate, also known as Alflutinib, is a third-generation epidermal growth factor receptor (EGFR) inhibitor . It selectively targets EGFR-sensitizing and resistant mutations (e.g., G719X, exon 19 deletion, L858R, L861Q, and T790M) while sparing wild-type EGFR . EGFR is a protein that helps cells grow and divide. When mutated, it can lead to uncontrolled cell growth, a hallmark of cancer.

Mode of Action

AST2818 mesylate interacts with its targets (EGFR mutations) by irreversibly binding to them . This binding inhibits the activity of the EGFR proteins, preventing them from sending signals that trigger cell division and growth. As a result, the growth of cancer cells is slowed or stopped.

Biochemical Pathways

The primary biochemical pathway affected by AST2818 mesylate is the EGFR signaling pathway . By inhibiting the activity of mutated EGFR proteins, AST2818 mesylate disrupts the signaling that promotes cell proliferation. This disruption can lead to the death of cancer cells, slowing or stopping the progression of the disease.

Pharmacokinetics

AST2818 mesylate is primarily metabolized by CYP3A4, a key enzyme in drug metabolism . It exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of the cytochrome P450 (CYP) enzyme . The concentration ratios of drug-related substances in tissues (e.g., lungs, gastrointestinal tract, and kidneys) to plasma were more than 10, and the concentration of drug-related substances in the brain was slightly higher than that in plasma at 4 hours after dose administration, indicating blood–brain barrier penetration .

Result of Action

The molecular and cellular effects of AST2818 mesylate’s action primarily involve the inhibition of cell growth and division. By blocking the signals that trigger these processes, AST2818 mesylate can effectively slow or stop the growth of cancer cells .

Action Environment

The action, efficacy, and stability of AST2818 mesylate can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the pharmacokinetics of AST2818 mesylate . Given that AST2818 mesylate is a CYP3A4 substrate and a potent CYP3A4 inducer, drug–drug interactions are expected during AST2818 mesylate treatment .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N8O2.CH4O3S/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23;1-5(2,3)4/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPGHXINXNBHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35F3N8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2130958-55-1 | |

| Record name | Alflutinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2130958551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FURMONERTINIB MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q09ZKD19V0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

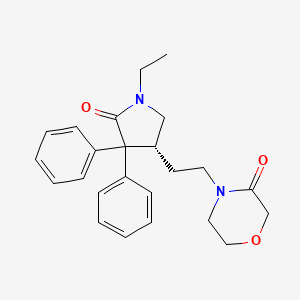

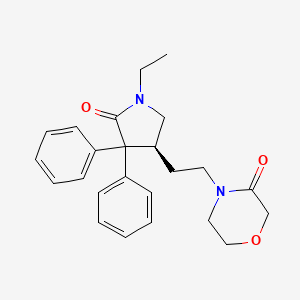

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

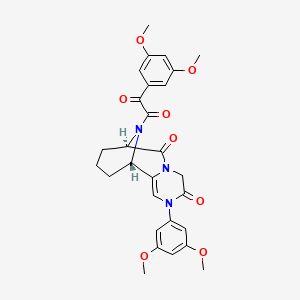

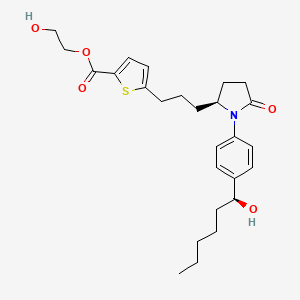

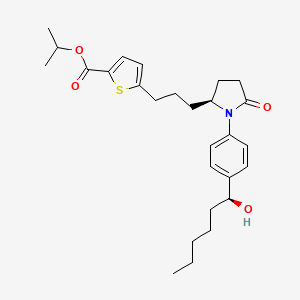

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)

![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide](/img/structure/B605244.png)

![2,2'-(5,5'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(pyridine-5,2-diyl))bis(6-(trifluoromethoxy)-1H-benzo[d]imidazole)](/img/structure/B605247.png)